![molecular formula C22H29NO2 B12517720 Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- CAS No. 756525-34-5](/img/structure/B12517720.png)
Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- is a complex organic compound that features a morpholine ring substituted with an ethyl group and a phenoxymethylphenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common method includes the coupling, cyclization, and reduction reactions of amino alcohols with α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts to achieve high yields and stereoselectivity.
Industrial Production Methods
Industrial production of morpholine derivatives can involve large-scale reactions using similar starting materials and catalysts. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog with a basic morpholine ring structure.
4-(3-(4-(Phenoxymethyl)phenyl)propyl)morpholine: A closely related compound with similar structural features.
Uniqueness
Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
756525-34-5 |
|---|---|
Molekularformel |
C22H29NO2 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C22H29NO2/c1-2-21-17-23(15-16-24-21)14-6-7-19-10-12-20(13-11-19)18-25-22-8-4-3-5-9-22/h3-5,8-13,21H,2,6-7,14-18H2,1H3 |
InChI-Schlüssel |
RRLSRCWBXFIFHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN(CCO1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
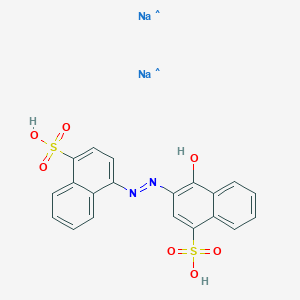
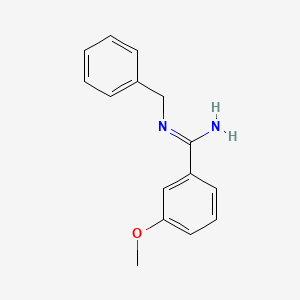
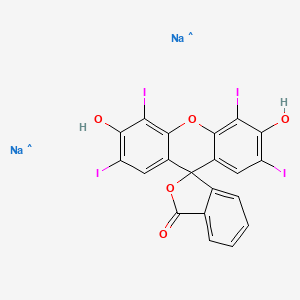
![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)
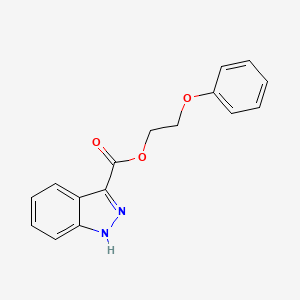

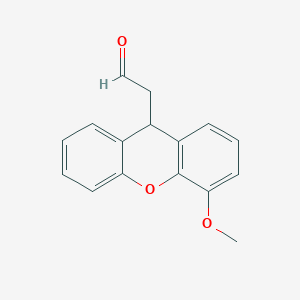
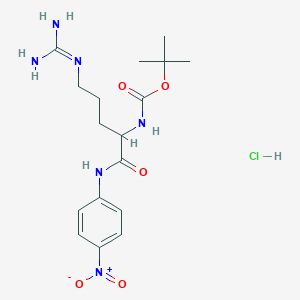
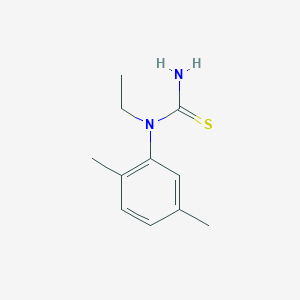
![(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12517706.png)
![N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine](/img/structure/B12517707.png)

